molecular formula C8H10ClNO2S B1297377 N-(3-chloro-4-methylphenyl)methanesulfonamide CAS No. 71270-61-6

N-(3-chloro-4-methylphenyl)methanesulfonamide

Cat. No.: B1297377
CAS No.: 71270-61-6
M. Wt: 219.69 g/mol
InChI Key: IECJHCNQWJZFEH-UHFFFAOYSA-N
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Description

X-ray Crystallographic Studies

X-ray crystallography reveals key structural features:

  • The chlorine and methyl substituents on the phenyl ring are coplanar with the aromatic system, minimizing steric strain.
  • The C–S–N–C torsion angle between the sulfonamide group and the aromatic ring is −57.6° , indicating a gauche conformation.
  • The S–N bond length is 1.633 Å , consistent with typical sulfonamide geometries.

Table 1: Selected crystallographic parameters

Parameter Value Source
Space group Monoclinic (C2/c)
Unit cell dimensions a = 14.202 Å, b = 14.561 Å, c = 13.271 Å
Dihedral angle (Ar–SO₂) 84.7°

Density Functional Theory (DFT)-Optimized Geometries

DFT studies (B3LYP/6-311++G(d,p)) corroborate experimental data:

  • S–O bond lengths : 1.433–1.442 Å (vs. 1.430–1.445 Å experimentally).
  • S–N bond length : 1.642 Å (vs. 1.633 Å experimentally).
  • The methyl group on the phenyl ring causes slight distortion in the aromatic system, with a C–C–C–Cl dihedral angle of 3.2° .

Table 2: Experimental vs. DFT bond lengths

Bond X-ray (Å) DFT (Å)
S–O₁ 1.430 1.433
S–O₂ 1.445 1.442
S–N 1.633 1.642

Spectroscopic Fingerprinting

Infrared (IR) Vibrational Spectral Assignments

IR spectroscopy identifies key functional groups:

  • S=O asymmetric stretch : 1340 cm⁻¹.
  • S=O symmetric stretch : 1156 cm⁻¹.
  • N–H stretch : 3370 cm⁻¹ (broad, sulfonamide NH).
  • C–Cl stretch : 740 cm⁻¹.

Table 3: Major IR peaks and assignments

Wavenumber (cm⁻¹) Assignment
3370 N–H stretch
1340, 1156 S=O stretches
740 C–Cl stretch

Nuclear Magnetic Resonance (NMR) Chemical Shift Analysis

¹H and ¹³C NMR data (DMSO-d₆):

  • ¹H NMR :
    • Aromatic protons: δ 7.5–6.6 ppm (multiplet, 3H).
    • Methyl (phenyl): δ 2.2 ppm (singlet, 3H).
    • Methanesulfonamide CH₃: δ 3.0 ppm (singlet, 3H).
  • ¹³C NMR :
    • C–Cl: δ 126.4 ppm.
    • SO₂–N: δ 44.1 ppm.

Table 4: Key NMR chemical shifts

Nucleus δ (ppm) Assignment
¹H 3.0 CH₃ (SO₂NH₂)
¹H 2.2 CH₃ (phenyl)
¹³C 126.4 C–Cl

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 219.01208 (M⁺). Key fragments include:

  • m/z 155 : Loss of SO₂NH₂ (−64 Da).
  • m/z 139 : Loss of Cl and CH₃ (−35/37, −15 Da).

Table 5: Major mass spectral fragments

m/z Fragment Ion
219 [M]⁺
155 [M − SO₂NH₂]⁺
139 [M − Cl − CH₃]⁺

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2S/c1-6-3-4-7(5-8(6)9)10-13(2,11)12/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECJHCNQWJZFEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349937
Record name N-(3-chloro-4-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71270-61-6
Record name N-(3-chloro-4-methylphenyl)methanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The synthesis of N-(3-Chloro-4-methylphenyl)methanesulfonamide typically involves reacting 3-chloro-4-methylaniline with methanesulfonyl chloride in the presence of a base to neutralize by-products.

Procedure

  • Reagents :

    • 3-Chloro-4-methylaniline
    • Methanesulfonyl chloride
    • Base (e.g., triethylamine)
    • Solvent (e.g., tetrahydrofuran)
  • Steps :

    • Dissolve 3-chloro-4-methylaniline in tetrahydrofuran.
    • Add triethylamine to the solution to act as a base.
    • Slowly introduce methanesulfonyl chloride dropwise while stirring at room temperature.
    • Stir the reaction mixture for approximately 2 hours.
    • Concentrate the solution using a rotary evaporator.
    • Purify the residue via preparative high-performance liquid chromatography (HPLC) using a water/acetonitrile system.
  • Yield :

    • Approximately 35% based on theoretical calculations.

Reaction Conditions

Parameter Value
Temperature Room temperature (20°C)
Reaction Time 2 hours
Solvent Tetrahydrofuran
Base Triethylamine

Continuous Flow Reactor Optimization

Industrial Method

In industrial settings, continuous flow reactors are employed to optimize the synthesis process. These reactors enhance mixing and heat transfer, leading to higher yields and purity.

Advantages

  • Improved reaction control.
  • Better scalability for large-scale production.
  • Enhanced safety due to controlled reagent addition.

Critical Parameters

  • Solvent choice: Tetrahydrofuran or other polar solvents.
  • Temperature control: Maintaining consistent reaction temperatures.
  • Concentration: Adjusting reactant concentrations for optimal efficiency.

Mechanistic Insights

The mechanism involves the nucleophilic attack of the amine group in 3-chloro-4-methylaniline on the electrophilic sulfur atom of methanesulfonyl chloride. The base facilitates this reaction by neutralizing the hydrochloric acid by-product formed during the process.

Data Table: Summary of Key Parameters

Reagent Quantity Used Role in Reaction
3-Chloro-4-methylaniline Stoichiometric amount Nucleophile
Methanesulfonyl chloride Slight excess Electrophile
Triethylamine Excess Base
Tetrahydrofuran Reaction solvent Medium for solubility

Notes on Yield and Purity

The yield of this compound is moderate (35%) under standard laboratory conditions but can be improved through industrial optimization techniques such as continuous flow processing and advanced purification methods like HPLC.

Chemical Reactions Analysis

Substitution Reactions

The chloro and methyl groups on the phenyl ring enable regioselective substitution under specific conditions:

Nucleophilic Aromatic Substitution (NAS)

  • Chloro group replacement : The electron-withdrawing sulfonamide group activates the aromatic ring toward nucleophilic attack.
    • Example: Reaction with piperidine in ethanol at 80°C replaces the chloro group with a piperidinyl moiety.
    • Conditions: Requires catalytic CuI or Pd(PPh₃)₄ for cross-coupling reactions .

Electrophilic Substitution

  • Methyl group oxidation : The methyl group can be oxidized to a carboxylic acid using KMnO₄ in acidic media, though this reaction is less common due to steric hindrance.

Coupling Reactions

The sulfonamide scaffold participates in cross-coupling reactions to form biaryl derivatives:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DME, 80°CBiaryl sulfonamide derivatives70–85%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneN-arylated sulfonamides65–78%

Sulfonamide Modifications

  • Deprotonation : The NH group (pKa ~10) reacts with strong bases (e.g., NaH) to form sulfonamide salts, enabling alkylation or acylation.
  • Oxidation : Sulfur in the sulfonamide group resists oxidation, but under harsh conditions (e.g., H₂O₂, AcOH), it forms sulfonic acid derivatives.

Reductive Reactions

  • Nitro group reduction : If present, nitro groups on the phenyl ring are reduced to amines using H₂/Pd-C or SnCl₂/HCl .

Biological Interactions and Enzyme Inhibition

N-(3-Chloro-4-methylphenyl)methanesulfonamide derivatives exhibit:

  • Antimicrobial activity : Inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV, with IC₅₀ values comparable to ciprofloxacin .
  • CYP17 enzyme inhibition : Potential use in prostate cancer therapy by blocking androgen biosynthesis .

Table 1 : Biological activity of selected derivatives

DerivativeTarget EnzymeIC₅₀ (µg/mL)Mechanism
6 (Chloro-substituted)S. aureus topoisomerase IV28.9 ± 0.3DNA decatenation blockade
14 (Alkyl-substituted)S. aureus DNA gyrase>100No significant inhibition

Stability and Degradation

  • Hydrolysis : Resistant to hydrolysis under physiological conditions (pH 7.4, 37°C) .
  • Thermal decomposition : Degrades above 200°C, releasing SO₂ and NH₃ .

Scientific Research Applications

Antibacterial and Antifungal Properties

N-(3-chloro-4-methylphenyl)methanesulfonamide has been investigated for its antibacterial and antifungal activities. Its mechanism of action often involves competitive inhibition of specific enzymes, mimicking natural substrates and disrupting essential biochemical pathways. This property makes it a candidate for developing treatments against bacterial infections and fungal diseases.

Cancer Research

Research has indicated that derivatives of this compound may exhibit potential in treating abnormal cell growth, including cancer. Studies focusing on its interactions with various biological targets have shown promise in understanding its therapeutic potential and guiding further modifications to enhance efficacy against cancer cells.

Numerous studies have been conducted to elucidate the biological activity of this compound. These studies typically involve:

  • Enzyme Inhibition : Investigating how the compound interacts with specific enzymes to inhibit their activity.
  • Molecular Docking : Utilizing computational methods to predict how the compound binds to target proteins, providing insights into its potential effectiveness .

Case Study 1: Enzyme Interaction

A study demonstrated that this compound effectively inhibited specific bacterial enzymes, leading to reduced bacterial growth in vitro. The compound's structural configuration allowed it to bind effectively at active sites, showcasing its potential as an antibacterial agent.

Case Study 2: Antifungal Activity

In another investigation, derivatives of this compound were tested against various fungal strains. Results indicated significant antifungal activity, suggesting that modifications to the compound could lead to new antifungal agents.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or experimental effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide derivatives exhibit diverse properties depending on substituents on both the aromatic ring and the sulfonamide group. Below, N-(3-chloro-4-methylphenyl)methanesulfonamide is compared with analogs based on structural modifications, crystallographic data, and physicochemical properties.

Substituent Variations on the Aromatic Ring

Key differences in aromatic substitution patterns influence electronic properties and molecular interactions:

Compound Name CAS Number Substituents on Aromatic Ring Molecular Formula Molecular Weight (g/mol) Key Features Reference
This compound 71270-61-6 3-Cl, 4-CH₃ C₈H₁₀ClNO₂S 219.69 Industrial use; antiperpendicular N–H bond conformation relative to Cl
N-(3-Chlorophenyl)-4-methylbenzenesulfonamide 16937-30-7 3-Cl (toluene sulfonamide) C₁₃H₁₂ClNO₂S 281.75 Dihedral angle of 73.7° between benzene rings; N–H⋯O hydrogen bonding
N-(3-Chlorophenyl)methanesulfonamide 1269225-46-8 3-Cl C₇H₈ClNO₂S 205.66 Structural simplicity; similarity score 0.84 to target compound
N-(3-Amino-4-methylphenyl)methanesulfonamide hydrochloride 52980-19-5 3-NH₂, 4-CH₃ (hydrochloride salt) C₈H₁₂ClN₂O₂S 244.71 Enhanced solubility due to NH₂ group; potential for ionic interactions

Structural Insights:

  • Electron-Withdrawing vs. Electron-Donating Groups: The 3-chloro substituent in the target compound is electron-withdrawing, reducing electron density on the aromatic ring compared to amino-substituted analogs (e.g., 52980-19-5) .
  • Crystal Packing: In N-(3-chlorophenyl)-4-methylbenzenesulfonamide (16937-30-7), the dihedral angle of 73.7° between aromatic rings and N–H⋯O hydrogen bonding suggests distinct crystal packing behavior compared to methanesulfonamide derivatives .

Variations in the Sulfonamide Group

Modifications to the sulfonamide moiety alter steric and electronic profiles:

Compound Name CAS Number Sulfonamide Group Molecular Weight (g/mol) Key Features Reference
N-(3-Chloro-4-methylphenyl)-4-nitrobenzenesulfonamide 16937-30-7 4-Nitrobenzenesulfonamide 326.77 Strong electron-withdrawing nitro group enhances reactivity in substitutions
N-(3-((1,4-diazepan-1-yl)methyl)phenyl)methanesulfonamide hydrochloride - Methanesulfonamide with diazepanyl side chain 283.39 Increased steric bulk; potential for enhanced biological activity
N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide - Acetamide-linked sulfonamide 328.38 Hybrid structure with acetamide; dihedral angle of 49.65° between rings

Functional Group Impacts:

  • Diazepanyl Modification (Compound 10h): The diazepanyl side chain introduces conformational flexibility and basicity, which could enhance membrane permeability in biological systems .

Crystallographic and Conformational Comparisons

Crystal structure analyses reveal critical differences in molecular geometry:

  • N-(3-Chlorophenyl)-4-methylbenzenesulfonamide (16937-30-7): The antiperpendicular orientation of the N–H bond relative to the 3-chloro group minimizes steric clashes, while the 73.7° dihedral angle between aromatic rings reduces π-π stacking interactions .
  • N-{4-[(3-Methylphenyl)sulfamoyl]phenyl}acetamide: A smaller dihedral angle (49.65°) between rings and a twisted C–S(=O)₂N(H)–C unit (-56.4° torsion angle) suggest distinct packing modes compared to simpler sulfonamides .

Biological Activity

N-(3-Chloro-4-methylphenyl)methanesulfonamide is a sulfonamide derivative with significant biological activity, primarily attributed to its structural features that allow it to interact with various biological targets. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C₈H₁₀ClNO₂S
  • Molecular Weight : 219.69 g/mol
  • Structural Features : The compound features a methanesulfonamide group attached to a chlorinated and methylated phenyl ring, which enhances its lipophilicity and potential for membrane penetration.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The sulfonamide group mimics natural substrates, allowing the compound to bind effectively to active sites of target enzymes. This competitive inhibition disrupts critical biochemical pathways, which can lead to therapeutic effects against bacterial infections and cancer.
  • Target Interactions : Studies have highlighted its ability to selectively bind to specific enzymes, thereby inhibiting their activity. This selectivity is crucial for developing targeted therapies.

Antibacterial Properties

Research indicates that this compound possesses notable antibacterial properties. It has been investigated for its effectiveness against various bacterial strains, leveraging its ability to inhibit bacterial enzyme functions essential for survival.

Anticancer Potential

The compound's mechanism of action extends to potential anticancer applications. By inhibiting specific enzymatic pathways involved in cell proliferation and survival, it may offer therapeutic benefits in cancer treatment.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other sulfonamide derivatives, which also exhibit biological activities. The following table summarizes the comparison of this compound with similar sulfonamides:

Compound NameBiological ActivityKey Features
This compoundAntibacterial, AnticancerSulfonamide group; selective enzyme inhibition
SulfanilamideAntibacterialClassic sulfonamide; broad-spectrum antibacterial action
TrimethoprimAntibacterialInhibits dihydrofolate reductase

Case Studies and Research Findings

  • In Vitro Studies : A study demonstrated that this compound effectively inhibited the growth of several bacterial strains in vitro, showcasing its potential as an antibacterial agent.
  • Enzyme Inhibition Assays : High-throughput screening revealed that this compound could inhibit specific enzymes linked to bacterial metabolism, confirming its role in disrupting essential biochemical pathways .
  • Cancer Cell Line Studies : Preliminary studies on cancer cell lines indicated that the compound could induce apoptosis in malignant cells by interfering with metabolic pathways crucial for cell survival.

Q & A

Basic Research Questions

Q. How is N-(3-chloro-4-methylphenyl)methanesulfonamide synthesized and characterized in academic research?

  • Methodological Answer : Synthesis typically involves reacting 3-chloro-4-methylaniline with methanesulfonyl chloride under controlled conditions (e.g., in dichloromethane with a base like triethylamine). Purification is achieved via recrystallization or column chromatography. Characterization employs spectroscopic techniques:

  • IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm⁻¹).
  • ¹H/¹³C NMR confirms aromatic substitution patterns and methyl/methylene groups.
  • Mass spectrometry validates molecular weight (e.g., exact mass ≈ 219.69 g/mol) .
  • Elemental analysis ensures purity (>95%) .

Q. What are the key physicochemical properties of this compound critical for experimental design?

  • Critical Properties :

PropertyValueRelevance
PSA ~82.08 Ų Predicts membrane permeability & solubility.
pKa ~4.37 Influences ionization in biological assays.
Density ~1.56 g/cm³ Guides solvent selection for reactions.
Boiling Point ~508.9°C (predicted) Informs distillation/purification steps.
  • These properties are essential for optimizing reaction conditions, solubility in DMSO/water, and pharmacokinetic modeling .

Q. How is X-ray crystallography applied to determine the structure of this compound?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) data are collected using Mo-Kα radiation. Structure refinement employs SHELXL (for small molecules) to resolve bond lengths, angles, and torsion angles. For example:

  • Space group : P2₁/c (common for sulfonamides).
  • Hydrogen bonding : N–H···O interactions stabilize crystal packing .
    • Software like Olex2 or SHELXTL visualizes electron density maps for validation .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for derivatives of this compound?

  • Approach : Synthesize analogs with substituent variations (e.g., halogenation, alkylation) and evaluate biological activity (e.g., enzyme inhibition). For instance:

  • Chlorine position : 3-Cl vs. 4-Cl affects steric hindrance in target binding .
  • Methyl group : Enhances lipophilicity, altering bioavailability .
    • Data Analysis : Use IC₅₀ values from dose-response curves to rank potency. Compare with computational docking results .

Q. What computational methods are used to model the interactions of this compound with biological targets?

  • Tools :

  • Molecular Dynamics (MD) : Simulates binding stability in protein active sites (e.g., 100-ns simulations in GROMACS).
  • Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps) to predict reactivity .
    • Validation : Compare predicted binding energies (ΔG) with experimental SPR or ITC data .

Q. How can researchers resolve contradictions in experimental data for this compound (e.g., conflicting solubility or activity results)?

  • Strategies :

  • Reproducibility checks : Standardize solvent systems (e.g., DMSO concentration in assays).
  • Multi-technique validation : Cross-verify NMR purity with HPLC (>99%) and thermal analysis (DSC/TGA) .
  • Crystallographic evidence : Resolve structural ambiguities (e.g., tautomerism) via SCXRD .

Q. What analytical methods are recommended for detecting metabolites of this compound in environmental or biological samples?

  • Protocol :

  • Extraction : Solid-phase extraction (SPE) from plasma/soil using C18 columns.
  • Detection : LC-MS/MS (MRM mode) with a Q-TOF analyzer for high resolution.
  • Metabolite ID : Fragmentation patterns (MS/MS) matched to reference libraries, as done for sulfentrazone metabolites .

Q. What are the best practices for ensuring the stability of this compound during storage?

  • Guidelines :

  • Temperature : Store at 0–6°C in amber vials to prevent photodegradation .
  • Humidity : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide group.
  • Long-term stability : Monitor via periodic HPLC analysis (e.g., every 6 months) .

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